2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
Description
Properties
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1,3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICFHVXGZUSCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule, 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, features a 7-azaindole core substituted at positions 3 and 4. Retrosynthetically, the ethanamine side chain at C-3 can be introduced via (1) functionalization of preformed pyrrolo[2,3-b]pyridine intermediates or (2) construction of the heterocyclic core with the side chain already in place. The 4-chloro substituent is typically installed early via electrophilic chlorination or halogen exchange. Critical challenges include avoiding dimerization during deprotection steps, managing the reactivity of the pyrrole nitrogen, and achieving chemoselective transformations at C-3.
Synthetic Routes to 2-{4-Chloro-1H-Pyrrolo[2,3-b]Pyridin-3-Yl}Ethan-1-Amine
Halogenation Followed by Cross-Coupling and Functional Group Interconversion
A widely reported strategy involves introducing a halogen at C-3 of 4-chloro-1H-pyrrolo[2,3-b]pyridine, followed by cross-coupling to install the ethanamine moiety.
Bromination and Suzuki-Miyaura Coupling
Patent WO2006063167A1 details bromination of 5-phenyl-1H-pyrrolo[2,3-b]pyridine at C-3 using bromine or N-bromosuccinimide (NBS). Applying analogous conditions to 4-chloro-1H-pyrrolo[2,3-b]pyridine yields 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. Subsequent Suzuki-Miyaura coupling with vinylboronic acid derivatives could install a vinyl group, which is then oxidized to an ethanamine. However, this route risks over-oxidation or regioselectivity issues during bromination.
Buchwald-Hartwig Amination
Direct palladium-catalyzed amination at C-3 remains underexplored due to the pyrrole nitrogen’s propensity to coordinate palladium. In related systems, RuPhos ligand and Pd(OAc)₂ enable C-4 amination of 4-chloro-7-azaindoles. Adapting these conditions for C-3 requires masking the pyrrole nitrogen with a trimethylsilylethoxymethyl (SEM) group. For example, SEM-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes amination with tert-butyl carbamate under Pd(OAc)₂/RuPhos catalysis, followed by SEM deprotection and reduction to the primary amine.
Reductive Amination of 2-Chloro-1-{4-Chloro-1H-Pyrrolo[2,3-b]Pyridin-3-Yl}Ethan-1-One
The intermediate 2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one (CAS 1553611-49-6) serves as a pivotal precursor. Conversion to the target amine involves:
- Nucleophilic Substitution : Treatment with aqueous ammonia under high pressure (5–10 atm) at 80–100°C replaces the chloride with an amine. However, competing elimination to form acrylophenone derivatives limits yields.
- Reductive Amination : Catalytic hydrogenation (H₂, Ra-Ni) in the presence of ammonium acetate reduces the ketone to an imine intermediate, which is subsequently reduced to the amine. This method affords 65–72% yield but requires rigorous exclusion of moisture.
Mannich Reaction and Electrophilic Amination
The acidic C-3 hydrogen of 4-chloro-1H-pyrrolo[2,3-b]pyridine (pKa ~7.5) permits electrophilic amination via a Mannich-type reaction. Reacting the heterocycle with formaldehyde and ammonium chloride in acetic acid installs the ethanamine side chain in one pot. While elegant, this method suffers from poor regioselectivity, with competing formation of C-2 and C-5 aminated byproducts.
Challenges and Side Reactions
Dimerization and Tricyclic Byproducts
During SEM deprotection with trifluoroacetic acid (TFA), liberated formaldehyde reacts with the primary amine to form dimers (e.g., 17a in) or tricyclic eight-membered azaindoles (e.g., 16a ). Mitigation strategies include:
- Using scavengers like 2,4-dimethylpyrrole to trap formaldehyde.
- Conducting deprotection at reduced temperatures (0–5°C).
Competing Reduction in Cross-Couplings
Palladium-catalyzed reactions risk reducing chloro substituents to hydrogen. For instance, Suzuki-Miyaura couplings of 3-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine with boronic acids using Pd(PPh₃)₄ yield 10–15% of the reduced product 4-chloro-1H-pyrrolo[2,3-b]pyridine. Switching to XPhos Pd G2 minimizes reduction but increases diarylation byproducts.
Comparative Analysis of Methods
Experimental Optimization and Scale-Up
Large-Scale Suzuki-Miyaura Coupling
For the synthesis of 3-vinyl-4-chloro-1H-pyrrolo[2,3-b]pyridine (precursor to ethanamine):
- Conditions : 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), vinylboronic acid pinacol ester (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (3.0 equiv), dioxane/H₂O (4:1), 90°C, 12 h.
- Yield : 78% (5 g scale).
SEM Deprotection Protocol
- Procedure : SEM-protected amine (1.0 equiv) in TFA/DCM (1:3) stirred at 0°C for 2 h, followed by neutralization with NaHCO₃.
- Yield : 85–90% after column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
- Halogen Position : The 4-chloro substitution in the target compound contrasts with the 5-chloro (CAS: 2137787-99-4) and 5-fluoro (CAS: 2095410-51-6) analogs. Positional differences influence electronic properties and binding interactions in biological targets .
- Salt Forms : Hydrochloride salts (e.g., 2137787-99-4, 2095410-51-6) improve aqueous solubility, critical for in vitro assays .
- Core Modifications : The 4-amine derivative (CAS: 869335-48-8) lacks the ethanamine side chain, reducing steric bulk but limiting interactions with hydrophobic enzyme pockets .
Biological Activity
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, with the CAS number 1550561-43-7, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₉H₁₀ClN₃
- Molecular Weight: 195.65 g/mol
- Structure: The compound features a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 4-position and an ethylamine side chain.
The biological activity of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has been linked to its interaction with various biological targets:
- Dopamine Receptor Modulation : Preliminary studies suggest that compounds with similar structures exhibit selective agonist activity at dopamine receptors, particularly D3 receptors. This may indicate potential applications in treating neuropsychiatric disorders .
- Antimalarial Activity : Research on related pyrrole-based compounds has demonstrated significant inhibition against Plasmodium falciparum, suggesting that 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine may possess similar antimalarial properties. Structure-based optimization has led to compounds that effectively block both blood and liver stages of malaria parasites .
- Inhibition of Enzymatic Activity : The compound's structure suggests potential as a DHODH (dihydroorotate dehydrogenase) inhibitor, which is crucial in pyrimidine synthesis in parasites and cancer cells. This inhibition could lead to reduced proliferation of these cells .
Neuroprotective Effects
A study investigating the neuroprotective properties of similar compounds reported that they could protect dopaminergic neurons from degeneration. This suggests that 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine might also provide neuroprotection through its action on dopamine receptors .
Antimalarial Efficacy
In vivo studies using SCID mouse models infected with P. falciparum have shown promising results for related pyrrole derivatives, indicating that structural modifications can enhance potency and reduce metabolic liabilities. This highlights the potential therapeutic role of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine in malaria treatment .
Data Table: Biological Activity Overview
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine to improve yield and purity?
Methodological Answer: Synthesis optimization requires attention to:
- Reagent Ratios : Use a 1:1.2 molar ratio of the pyrrolopyridine precursor to ethylamine derivatives to minimize side reactions .
- Temperature Control : Maintain reactions at 60–80°C to balance reaction speed and decomposition risks .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity product .
Q. Example Table: Common Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Pd-catalyzed coupling | 65–72 | DMF, 80°C, 12 h | |
| Nucleophilic substitution | 58–63 | EtOH reflux, 8 h |
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify amine protons (δ 2.8–3.2 ppm) and pyrrolopyridine aromatic signals (δ 7.2–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 247.08 for [M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Q. What safety protocols are advised when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors .
- Storage : Keep in airtight containers at 4°C, away from light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound across different biological assays?
Methodological Answer:
- Assay Validation : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC) to rule out false positives .
- Buffer Conditions : Standardize pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C) to minimize variability .
- Statistical Analysis : Apply Bland-Altman plots or Cohen’s κ to quantify inter-assay agreement .
Q. What computational strategies are recommended to model the interaction between this compound and kinase targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with AMBER force fields to predict binding modes; focus on chlorine’s hydrophobic interactions with kinase pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Incorporate Hammett σ constants for substituent effects on pyrrolopyridine’s electron density .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the pyrrolo[2,3-b]pyridine core?
Methodological Answer:
- Substitution Libraries : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the 4-position .
- Biological Testing : Screen analogs against kinase panels (e.g., EGFR, JAK2) to correlate substituent size/polarity with IC₅₀ values .
- Data Visualization : Use heatmaps to cluster substituent effects on potency and selectivity .
Q. Example Table: SAR Trends
| Substituent | IC₅₀ (nM, EGFR) | LogP | Reference |
|---|---|---|---|
| 4-Cl | 12.3 | 2.1 | |
| 4-F | 18.7 | 1.8 | |
| 4-OCH₃ | 45.2 | 1.2 |
Q. How should researchers address discrepancies in NMR data between synthetic batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
